molecular formula C19H16IN3O2S B2885599 2-iodo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 392254-12-5

2-iodo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2885599
CAS RN: 392254-12-5
M. Wt: 477.32
InChI Key: LMJLDEJZZWDXFC-UHFFFAOYSA-N
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Description

The compound “2-iodo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule. It contains an iodine atom, a methoxyphenyl group, a dihydrothienopyrazole group, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the iodine atom, the methoxyphenyl group, the dihydrothienopyrazole group, and the benzamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The iodine atom, the methoxyphenyl group, the dihydrothienopyrazole group, and the benzamide group could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Biological Activity

A new synthetic route has been developed for benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, showcasing remarkable antiavian influenza virus activity. This synthesis process highlights the potential of these compounds in antiviral drug development, with several derivatives showing significant activity against the H5N1 strain of avian influenza. The compounds were characterized using various spectroscopic methods, confirming their potential as antiviral agents (Hebishy et al., 2020).

Antimicrobial and Antioxidant Applications

Another study explores the synthesis and biological activity of 2-substituted derivatives of pyrimido[2,1-b][1,3]benzothiazole and pyrazolo[3,4-b]pyrimido[2,1-b][1,3]benzothiazole, highlighting their potential in antimicrobial applications. The study provides a foundation for further research into the therapeutic potential of these compounds (Badne et al., 2011).

Material Science and Catalysis

In material science, the synthesis of novel pyrazole derivatives, such as methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and related compounds, offers insights into the development of new materials with potential applications in catalysis and organic electronics. These studies demonstrate the diverse applications of benzamide-based heterocycles in synthesizing complex molecular architectures (Kranjc et al., 2011).

Cytotoxicity and Cancer Research

Research into the cytotoxicity of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma cells demonstrates the potential therapeutic applications of these compounds in cancer treatment. These findings contribute to the ongoing search for novel anticancer agents and underscore the importance of heterocyclic compounds in medicinal chemistry (Hassan et al., 2014).

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its potential to interact with various proteins, it could potentially influence a wide range of biochemical pathways .

Pharmacokinetics

The ADME properties of this compound are not well studied. Its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, remains to be determined. The compound’s bioavailability is also unknown .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could involve further studies to determine its physical and chemical properties, potential uses, and safety profile. This could include laboratory experiments, computational modeling studies, and possibly even clinical trials if it’s intended to be used as a drug .

properties

IUPAC Name

2-iodo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16IN3O2S/c1-25-13-8-6-12(7-9-13)23-18(15-10-26-11-17(15)22-23)21-19(24)14-4-2-3-5-16(14)20/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJLDEJZZWDXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

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